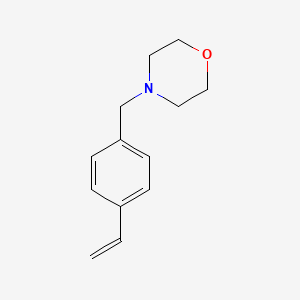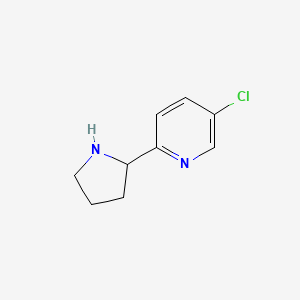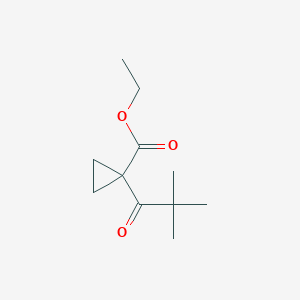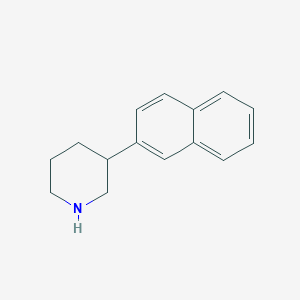
3-(Naphthalen-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a naphthalene group at the second position. Piperidine is a six-membered heterocyclic amine, while naphthalene is a polycyclic aromatic hydrocarbon. The combination of these two structures imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)piperidine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated naphthalene compound reacts with piperidine in the presence of a base. The reaction can be carried out in solvents such as ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or nickel can be employed to accelerate the reaction. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-2-yl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or naphthalene rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A polycyclic aromatic hydrocarbon used in the production of dyes, resins, and as a moth repellent.
Naphthylpiperidine: Compounds with different substitution patterns on the naphthalene or piperidine rings, each with unique properties and applications.
Uniqueness
3-(Naphthalen-2-yl)piperidine is unique due to the combination of the piperidine and naphthalene structures, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-naphthalen-2-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 |
InChI Key |
RMQRQMWJDMVVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


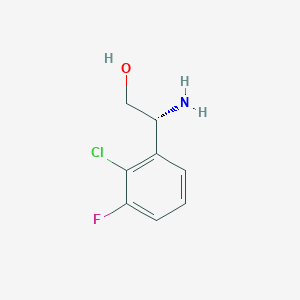

![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)
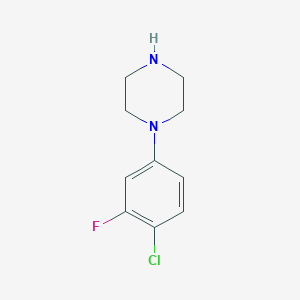
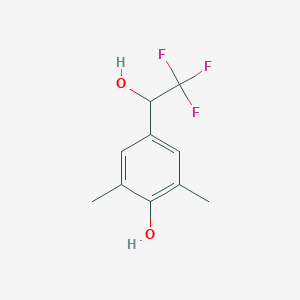

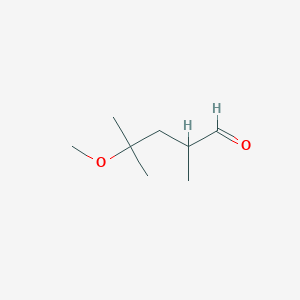
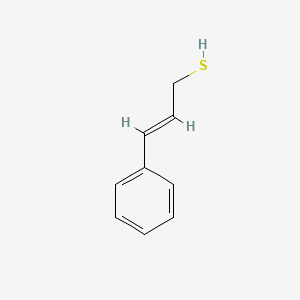
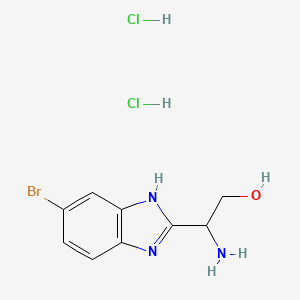
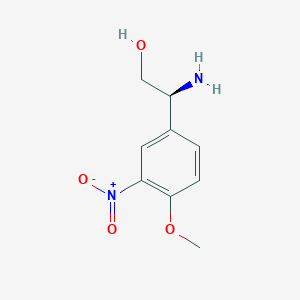
aminehydrochloride](/img/structure/B13600498.png)
